![molecular formula C15H8ClNO4 B13522952 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 63591-89-9](/img/structure/B13522952.png)
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties It is an organic compound that features a phthalimide core with a 4-chlorobenzoyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the acylation of phthalimide with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, followed by purification through techniques like flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobenzoyl group.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation, but general oxidizing agents like potassium permanganate or reducing agents like sodium borohydride could be used.
Major Products Formed
Substitution Reactions: Products would include derivatives with the nucleophile replacing the 4-chlorobenzoyl group.
Hydrolysis: The major products would be 4-chlorobenzoic acid and phthalimide.
Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: The core structure of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is similar to phthalimide, which is widely used in organic synthesis.
4-Chlorobenzoic Acid Derivatives: Compounds with the 4-chlorobenzoyl group share similarities in terms of reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phthalimide core and the 4-chlorobenzoyl ester group.
Propriétés
Numéro CAS |
63591-89-9 |
|---|---|
Formule moléculaire |
C15H8ClNO4 |
Poids moléculaire |
301.68 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H |
Clé InChI |
ZIBXHQBHUBKJGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



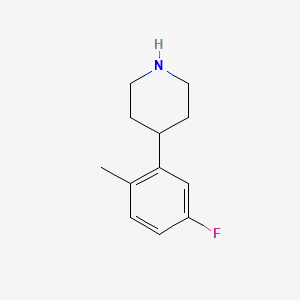
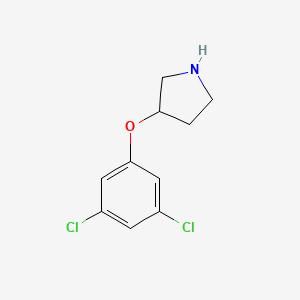
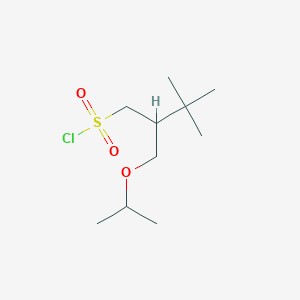
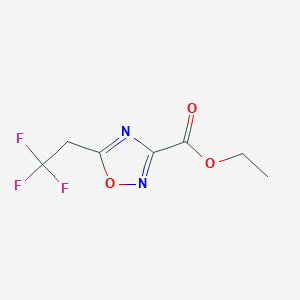
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
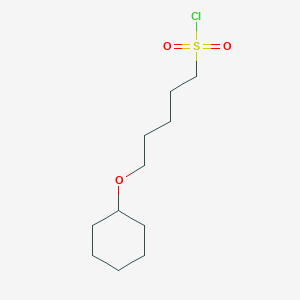
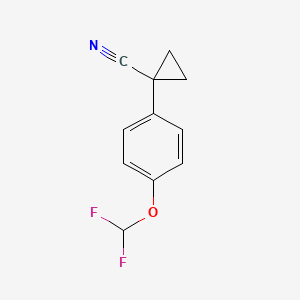
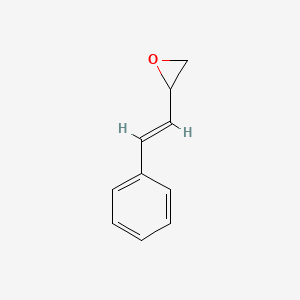
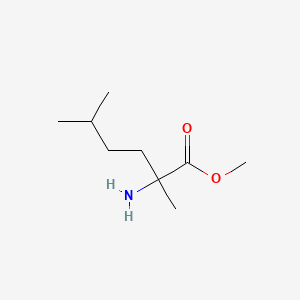
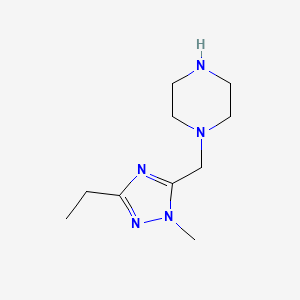
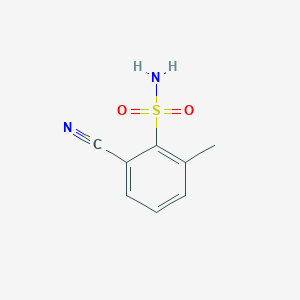
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)

